molecular formula C16H12Cl2N2O3 B5908038 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide

3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide

Cat. No. B5908038
M. Wt: 351.2 g/mol
InChI Key: QANHMDPZUMVGCP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide, also known as DCMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. DCMF is a member of the acrylamide family of compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide involves its binding to a specific site on proteins called the hydrophobic pocket. This binding can cause changes in the protein's conformation, which can affect its function and activity. 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide depend on the specific protein it binds to. For example, 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor, which is involved in neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide in lab experiments is its specificity for certain proteins. This specificity can help researchers study the function and activity of specific proteins in a more targeted way. However, one of the limitations of using 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is its potential toxicity. 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide. One area of interest is the development of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the use of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide as a tool for studying protein-protein interactions and protein function. Additionally, researchers are exploring the use of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide in combination with other compounds to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a chemical compound with potential applications in drug discovery and development. Its unique chemical structure and properties make it a valuable tool for studying protein function and activity. While there are limitations to its use in lab experiments, the future directions for research on 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide are promising and could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is the reaction between 2,4-dichlorophenyl isocyanate and 4-methyl-2-nitroaniline in the presence of a base. The reaction yields 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide as a yellow crystalline solid.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug discovery and development. One of the most promising applications of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is its use as a tool for studying the mechanism of action of various drugs. 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been shown to bind to a specific site on proteins, which can help researchers understand how drugs interact with proteins in the body.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3/c1-10-2-6-14(15(8-10)20(22)23)19-16(21)7-4-11-3-5-12(17)9-13(11)18/h2-9H,1H3,(H,19,21)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANHMDPZUMVGCP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.